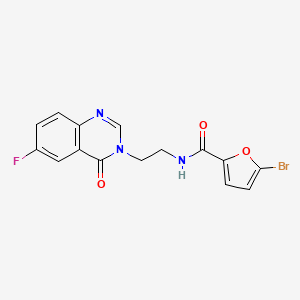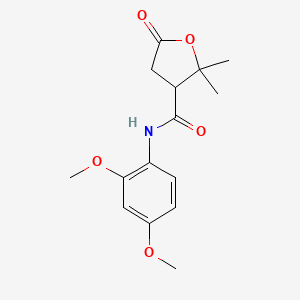
C15H11BrFN3O3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C15H11BrFN3O3 is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C15H11BrFN3O3 typically involves multi-step organic reactions. One common method includes the bromination of a fluorinated aromatic compound followed by nitration and subsequent amide formation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The choice of reagents, solvents, and catalysts is optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
C15H11BrFN3O3: undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
科学的研究の応用
C15H11BrFN3O3: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which C15H11BrFN3O3 exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
C15H11ClFN3O3: Similar structure but with chlorine instead of bromine.
C15H11BrFN2O3: Lacks one nitrogen atom compared to .
C15H11BrF2N3O3: Contains an additional fluorine atom.
Uniqueness
C15H11BrFN3O3: is unique due to its specific combination of bromine, fluorine, and nitrogen atoms, which confer distinct chemical reactivity and potential for diverse applications. Its unique structure allows for specific interactions in biological systems, making it a valuable compound for research and development.
特性
分子式 |
C15H11BrFN3O3 |
|---|---|
分子量 |
380.17 g/mol |
IUPAC名 |
5-bromo-N-[2-(6-fluoro-4-oxoquinazolin-3-yl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H11BrFN3O3/c16-13-4-3-12(23-13)14(21)18-5-6-20-8-19-11-2-1-9(17)7-10(11)15(20)22/h1-4,7-8H,5-6H2,(H,18,21) |
InChIキー |
FXAYXCZGMDGSFO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1F)C(=O)N(C=N2)CCNC(=O)C3=CC=C(O3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10990579.png)
![N-(pyridin-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10990591.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10990605.png)
![5,7-dimethoxy-4-methyl-6-[(2E)-3-methyl-6-oxo-6-(thiomorpholin-4-yl)hex-2-en-1-yl]-2-benzofuran-1(3H)-one](/img/structure/B10990607.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B10990608.png)

![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide](/img/structure/B10990612.png)
![7-chloro-4-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-3-carboxamide](/img/structure/B10990614.png)
![N-[(2S3R)-1-Hydroxy-3-methylpentan-2-YL]-1H4H5H6H7H8H-cyclohepta[C]pyrazole-3-carboxamide](/img/structure/B10990622.png)
![N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-6-chloro-4-hydroxyquinoline-3-carboxamide](/img/structure/B10990626.png)
![(2S)-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B10990633.png)

![1-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one](/img/structure/B10990642.png)
![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B10990643.png)
